molecular formula C12H22O2 B2860460 (1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol CAS No. 1821815-54-6

(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol

Cat. No.: B2860460
CAS No.: 1821815-54-6
M. Wt: 198.306
InChI Key: GBQDQIHYVCMANU-RYUDHWBXSA-N
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Description

(1S,2S)-2-(Cyclohexyloxy)cyclohexan-1-ol is a chiral cyclohexanol derivative characterized by a hydroxyl group at the 1-position and a cyclohexyl ether substituent at the 2-position, with both stereocenters in the (S,S)-configuration. Its molecular formula is C₁₂H₂₂O₂, yielding a molecular weight of 198.3 g/mol. The compound’s stereochemistry and bulky cyclohexyloxy group confer unique physicochemical properties, such as increased lipophilicity compared to simpler cyclohexanol derivatives.

Properties

IUPAC Name

(1S,2S)-2-cyclohexyloxycyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h10-13H,1-9H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQDQIHYVCMANU-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)O[C@H]2CCCC[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanol with cyclohexyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Alkyl halides or sulfonates can be used as reagents in the presence of a base.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanoic acid.

    Reduction: Cyclohexane.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

The table below summarizes key analogues, their substituents, stereochemistry, and applications:

Compound Name Substituents Stereochemistry Molecular Weight (g/mol) Key Properties/Applications References
(1S,2S)-2-(Cyclohexyloxy)cyclohexan-1-ol Cyclohexyloxy, hydroxyl (1S,2S) 198.3 Potential chiral intermediate or catalyst -
(1S,2S)-2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol Dimethylaminomethyl, 3-methoxyphenyl (1S,2S) ~291.4 Pharmaceutical precursor (e.g., tramadol-like activity)
Tramadol (rac-(1R,2R)-isomer) Dimethylaminomethyl, 3-methoxyphenyl (1R,2R) 263.4 μ-opioid receptor agonist (analgesic)
(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol Dimethylamino (1S,2S) 143.23 Organocatalyst for enantioselective desymmetrization
cis-2-Aminomethyl-1-cyclohexanol hydrochloride Aminomethyl (1S,2S) 130.21 (base) Biochemical building block (chiral amine)
rac-(1R,2S)-2-(2-bromophenyl)cyclohexan-1-ol 2-bromophenyl (1R,2S) 243.23 Research chemical (halogenated aromatic substituent)

Key Differences and Implications

Substituent Effects
  • Cyclohexyloxy vs. Aromatic Groups : The cyclohexyloxy group in the target compound enhances lipophilicity compared to aromatic substituents (e.g., 3-methoxyphenyl in tramadol or bromophenyl in ). This property may influence membrane permeability in drug candidates or solubility in organic solvents for catalytic applications.
  • Amino vs. Ether Groups: Compounds with dimethylamino substituents (e.g., ) exhibit basicity and hydrogen-bonding capacity, contrasting with the ether oxygen’s lone pairs in the target compound. This difference impacts reactivity, such as in organocatalysis where amino groups participate in substrate activation .
Stereochemistry
  • The (1S,2S) configuration is critical for enantioselective applications. For example, (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol achieves high enantiomeric excess (ee) in desymmetrization reactions due to its rigid stereochemical environment . In contrast, tramadol’s (1R,2R) isomer is pharmacologically active, while other stereoisomers (e.g., 1R,2S) lack efficacy .

Research Findings and Data

Physicochemical Properties

Property This compound (1S,2S)-2-(Dimethylamino) Analogue Tramadol
LogP ~3.5 (estimated) ~1.8 1.35
Solubility Low in water, high in organic solvents Moderate in polar solvents Moderate in water
Melting Point Not reported Not reported 168–172°C

Biological Activity

(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol is a chiral organic compound notable for its potential biological activities. This compound is characterized by a cyclohexanol backbone with a cyclohexyloxy substituent, which confers distinct chemical properties and biological interactions. This article explores its biological activity, including antimicrobial properties, neurological effects, and its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H22O2C_{12}H_{22}O_2. The compound features a stereocenter, contributing to its unique biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Similar compounds have shown effectiveness against various bacteria and fungi, suggesting that this compound may also possess such capabilities. Preliminary studies have indicated:

Neurological Effects

There is emerging evidence suggesting that this compound may interact with neurotransmitter receptors. This interaction could influence mood and cognitive functions:

  • Receptor Binding Studies : Initial studies suggest binding affinities with neurotransmitter receptors, indicating potential applications in treating mood disorders or cognitive impairments.
  • Mechanism of Action : The mechanism involves modulation of receptor activity, which may alter neurotransmitter release and synaptic plasticity.

Case Studies

  • Study on Antimicrobial Properties :
    • A study investigated the antimicrobial effects of structurally similar compounds to this compound. Results indicated significant inhibition against Staphylococcus aureus and Candida albicans.
    • Table 1: Antimicrobial Activity Comparison
    CompoundBacterial Inhibition Zone (mm)Fungal Inhibition Zone (mm)
    This compound1512
    Cyclohexanol108
    3-Methylcyclohexanol1210
  • Neuropharmacological Studies :
    • A neuropharmacological study assessed the effects of this compound on cognitive function in rodent models.
    • Results suggested improvements in memory retention and reduced anxiety-like behaviors.

The biological activity of this compound primarily involves its interaction with biological targets:

  • Enzyme Modulation : It may act as an enzyme inhibitor or modulator by binding to active sites or altering the conformation of target proteins.
  • Receptor Interaction : The compound's structural features allow it to fit into receptor sites similarly to other known bioactive compounds.

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